
1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H26ClN3O3S and its molecular weight is 435.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
The corrosion inhibition performance of certain urea derivatives, including those similar in structure to 1-(3-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, has been extensively studied. These compounds have demonstrated efficient corrosion inhibition properties on mild steel in acidic environments. The mechanism of action is believed to involve the adsorption of the molecules on the steel surface, leading to the formation of a protective layer. This inhibitory effect is significant for extending the lifespan of metal components in various industrial applications (Mistry et al., 2011).
Pharmacological Research Tool
Urea derivatives have been identified as promising pharmacological research tools. For instance, a study identified a nonpeptidic agonist of the urotensin-II receptor, which shares a similar chemical motif with this compound. This compound was highlighted for its potential as a drug lead and a pharmacological research tool due to its selectivity and efficacy, underscoring the potential for similar compounds in therapeutic development (Croston et al., 2002).
Plant Growth Regulation
Research on urea derivatives has also explored their application in agriculture, particularly as plant growth regulators. Novel urea derivatives have been synthesized and shown to exhibit good activity as plant growth regulators. This application is crucial for enhancing agricultural productivity and managing crop growth efficiently (Song Xin-jian et al., 2006).
Anticonvulsant Properties
Studies on certain urea compounds have demonstrated anticonvulsant properties, indicating potential applications in treating seizure disorders. These compounds have been shown to synchronize spontaneous bioelectric activity and increase the threshold for convulsions in various brain structures. This research suggests that similar urea derivatives could be explored for their therapeutic potential in neurological conditions (Vengerovskii et al., 2014).
Insecticide Development
Urea derivatives have been identified as a new class of insecticides that interfere with cuticle deposition, affecting the molting process in insects. This mode of action presents a novel approach to pest control, offering a potentially safer and more targeted method for managing insect populations in agriculture and forestry (Mulder & Gijswijt, 1973).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-16-8-10-20(11-9-16)29(27,28)25-14-3-2-7-19(25)12-13-23-21(26)24-18-6-4-5-17(22)15-18/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJUFUYRFAZOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
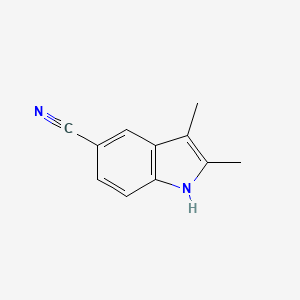
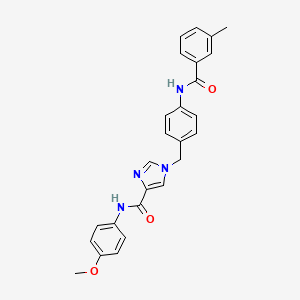
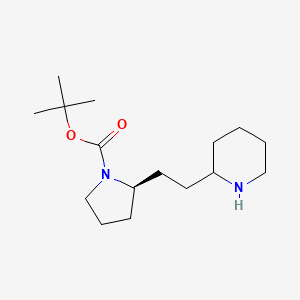
![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)

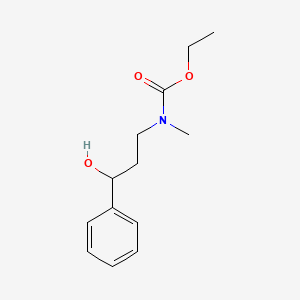
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2891194.png)
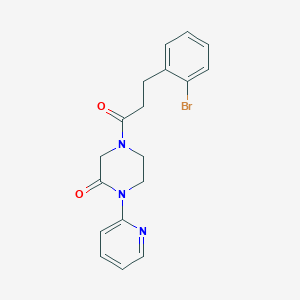
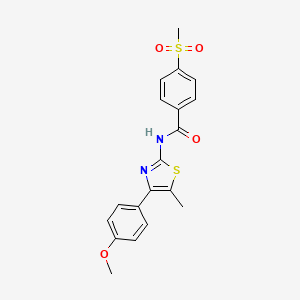

![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)
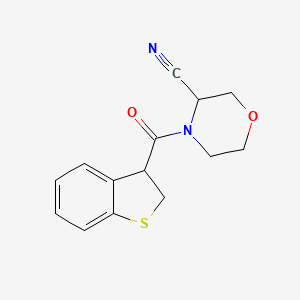
![4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891206.png)
